molecular formula C23H30O4 B146055 17-phenyl trinor-13,14-dihydro Prostaglandin A2 CAS No. 130209-80-2

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Numéro de catalogue B146055
Numéro CAS: 130209-80-2
Poids moléculaire: 370.5 g/mol
Clé InChI: ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Biological Activities

The biological activities of 17-phenyl trinor prostaglandins have been studied in various assay systems. These compounds exhibit a range of potencies, with some showing similar activity to their parent prostaglandins, while others are significantly more potent. For instance, the 17-phenyl-18,19,20-trinor prostaglandin F2alpha demonstrated approximately 90 times the luteolytic potency of PGF2alpha in a hamster antifertility assay. Additionally, the 17-phenyl analogs have shown significant effects on rat blood pressure, with the 17-phenyl-trinor PGF2alpha having five times the pressor potency of PGF2alpha. An atypical blood pressure response was observed with 17-phenyl-trinor PGE2, where a pressor rebound followed the expected depressor response. Moreover, 17-phenyl-trinor PGF2alpha was found to be more effective than PGF2alpha in synchronizing the estrous cycle in beef cows .

Synthesis and Derivatives

The synthesis of derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester has been explored, with a focus on the 15R and 15S epimers. These novel derivatives have been evaluated for their intraocular pressure (IOP) lowering effects and potential side effects in cats, rabbits, and monkeys. The 15S-derivatives generally exhibited greater activity than the 15R-epimers. Additionally, derivatives with an acetyl group on the benzene ring showed a more favorable side effect profile compared to the unsubstituted (15S)-3. The introduction of aromatic substituents in the benzene ring significantly altered the activity profile, resulting in compounds that reduced IOP in cats without significantly affecting pupil diameter .

Molecular Structure and Synthesis Analysis

A new class of 3-hetero-13,14-dihydro prostaglandin F1alpha analogues has been synthesized from a common intermediate. This intermediate was constructed through a two-step, three-component process. The lower chain of these analogues, containing the 15-(phenoxymethyl) group, was synthesized in enantiopure form using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. This approach highlights the molecular structure intricacies and the synthetic strategies employed to create these analogues .

Physical and Chemical Properties

While the provided data does not include specific details on the physical and chemical properties of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, the studies suggest that the structural modifications, such as the introduction of a phenyl group and changes in stereochemistry, can significantly influence the biological activity and potency of these compounds. The physical properties such as solubility, stability, and melting point, as well as chemical properties like reactivity and binding affinity, are likely to be affected by these structural changes and would be an important area for further research .

Applications De Recherche Scientifique

  • Corneal Permeability and Metabolism :

    • 17-Phenyl trinor prostaglandin A2 analogs have been studied for their ability to permeate the cornea and undergo metabolism in ocular tissues. This research is significant in understanding the drug delivery and action of prostaglandin analogs in the eye, especially in conditions like glaucoma (Basu, Sjöquist, Stjernschantz, & Resul, 1994).
  • Microvascular Effects in the Eye :

    • Studies have been conducted on the microvascular effects of prostaglandin F2alpha analogs, including 17-phenyl trinor prostaglandin A2, in the eye. These findings are crucial for understanding the impacts of these compounds on ocular blood vessels and their potential therapeutic uses in eye diseases (Stjernschantz, Selén, Astin, & Resul, 2000).
  • Prostaglandin Metabolism in Brain and Eye Tissues :

    • Research has been done on the metabolism of prostaglandins, including 17-phenyl trinor prostaglandin A2, in the brain and eye tissues. This is essential for understanding how these compounds are processed and utilized in these critical organs (Basu & Stjernschantz, 1997).
  • Aqueous Humor Dynamics in Human Eyes :

    • Investigations have been made into the effects of PhXA41 (a prostaglandin analog closely related to 17-phenyl trinor prostaglandin A2) on aqueous humor dynamics in human eyes. Such studies are vital for understanding how these compounds can be used to treat conditions like glaucoma (Toris, Camras, & Yablonski, 1993).
  • Biological Activities in Various Systems :

    • The biological activities of 17-phenyl trinor prostaglandins have been explored in various assay systems. Understanding their potency and activity compared to parent prostaglandins is key to developing effective therapeutic agents (Miller, Weeks, Lauderdale, & Kirton, 1975).
  • Metabolism in Cynomolgus Monkey and Humans :

    • Studies on the metabolism of 17-phenyl trinor prostaglandin F2alpha in Cynomolgus monkeys and humans have provided insights into how this compound is processed in the body, which is crucial for its therapeutic application (Granström, 1975).
  • In Vitro Metabolism by Corneal Tissue :

    • Research on the in vitro metabolism of bimatoprost, a compound closely related to 17-phenyl trinor prostaglandin A2, in corneal tissue, has provided insights into the potential ocular effects of these compounds (Maxey, Johnson, & Labrecque, 2002).
  • Cross-Talk in Cellular Signaling :

    • Studies on the intermolecular cross-talk between the prostaglandin E2 receptor and other receptor signaling in human cells have shed light on the complex interactions and pathways influenced by compounds like 17-phenyl trinor prostaglandin A2 (Reid & Kinsella, 2009).

Safety And Hazards

The product is not intended for human or veterinary use .

Propriétés

IUPAC Name

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCXQFHXZFWVRT-BRQXMNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-phenyl trinor-13,14-dihydro Prostaglandin A2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 2
Reactant of Route 2
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 3
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 4
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 5
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Reactant of Route 6
Reactant of Route 6
17-phenyl trinor-13,14-dihydro Prostaglandin A2

Citations

For This Compound
2
Citations
S Alqahtani, B Cooper, CA Spears… - Experimental …, 2020 - journals.sagepub.com
Use of electronic nicotine delivery systems (ENDS) is becoming increasingly prevalent. ENDS aerosols contain a variety of toxic components that may adversely impact health. Although …
Number of citations: 8 journals.sagepub.com
CEM Keller - 2016 - search.proquest.com
Fetal alcohol spectrum disorder (FASD) is a completely preventable disease, that has profound effects on life-long health and function of the affected individual. Prevalence estimates of …
Number of citations: 3 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.